1-Ethoxy-3-methyl-2-butanamine hydrochloride
Overview
Description
1-Ethoxy-3-methyl-2-butanamine hydrochloride is an organic compound with the molecular formula C7H18ClNO. It is a hydrochloride salt of 1-ethoxy-3-methyl-2-butanamine, characterized by its crystalline structure and solubility in water. This compound is primarily used in biochemical research and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-Ethoxy-3-methyl-2-butanamine hydrochloride involves several steps:
Preparation of Sodium Ethoxide: Ethanol reacts with sodium hydroxide to produce sodium ethoxide.
Etherification: Sodium ethoxide is then reacted with 3-methyl-2-butene-1-ol to form the etherified product.
Formation of Hydrochloride Salt: The etherified product is treated with hydrochloric acid to yield this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethoxy-3-methyl-2-butanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-3-methyl-2-butanamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving biochemical pathways and enzyme interactions.
Medicine: Research on this compound includes its potential therapeutic effects and interactions with biological targets.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-Ethoxy-3-methyl-2-butanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethoxy-3-methyl-2-butanamine hydrochloride can be compared with other similar compounds such as:
- 1-Methoxy-3-methyl-2-butanamine hydrochloride
- 1-Propoxy-3-methyl-2-butanamine hydrochloride
- 1-Butoxy-3-methyl-2-butanamine hydrochloride
These compounds share similar structures but differ in their alkoxy groups, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct characteristics and applications .
Properties
IUPAC Name |
1-ethoxy-3-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-4-9-5-7(8)6(2)3;/h6-7H,4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUGGYNFHRNUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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